2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide
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Overview
Description
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide is an organic compound with a complex structure that includes a dipropylamino group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide typically involves the reaction of 4-(dipropylamino)-3-methylbenzaldehyde with propanediamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dipropylamine: An organic compound with a similar dipropylamino group but different overall structure.
N,N’-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylidene]propanediamide: A compound with a similar core structure but different substituents.
Uniqueness
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
91222-43-4 |
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Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-[[4-(dipropylamino)-3-methylphenyl]methylidene]propanediamide |
InChI |
InChI=1S/C17H25N3O2/c1-4-8-20(9-5-2)15-7-6-13(10-12(15)3)11-14(16(18)21)17(19)22/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,18,21)(H2,19,22) |
InChI Key |
OWDRZSWMMIQYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)C=C(C(=O)N)C(=O)N)C |
Origin of Product |
United States |
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